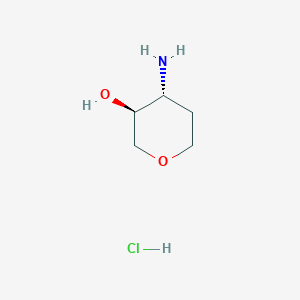

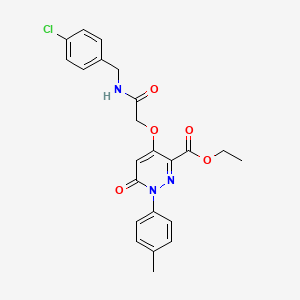

![molecular formula C23H15Cl2N3O4 B2404186 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone CAS No. 477712-57-5](/img/structure/B2404186.png)

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It is a versatile material used in scientific research. Its unique structure allows for various applications, including drug discovery and material synthesis.

Synthesis Analysis

The compound is part of a group of hydrazine-coupled pyrazoles that were successfully synthesized . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The compound is part of a group of hydrazine-coupled pyrazoles. These were synthesized and their in vitro antileishmanial and in vivo antimalarial activities were evaluated .Aplicaciones Científicas De Investigación

Biological Activity and Molecular Docking Studies

Compounds structurally related to [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone have been extensively studied for their biological activities. For instance, a study by Ravula et al. (2016) focused on pyrazoline derivatives, highlighting their successful synthesis through microwave irradiation methods. These compounds demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities. Furthermore, molecular docking studies suggested their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Anticancer and Antitubercular Properties

Another research conducted by Radhika et al. (2020) delved into the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives. The study found that these compounds exhibited potent anticancer activity against human breast cancer cell lines and significant antitubercular activity, suggesting the potential of these structures in medical applications (Radhika et al., 2020).

Antimicrobial Activity

A series of pyrazoline derivatives synthesized by Kumar et al. (2012) demonstrated strong antimicrobial activity, with the methoxy group-containing compounds showing high efficacy. This indicates the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).

Antifungal Activity

The study of Lv et al. (2013) highlighted the antifungal properties of certain pyrazol-5-yl derivatives. The structure-activity relationship analysis revealed that specific phenyl groups contributed to the promising antifungal activity, indicating the importance of structural modifications in enhancing biological activities (Lv et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3O4/c24-18-7-4-17(21(25)13-18)14-32-20-3-1-2-16(12-20)22-10-11-27(26-22)23(29)15-5-8-19(9-6-15)28(30)31/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUGKFXKWWZLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

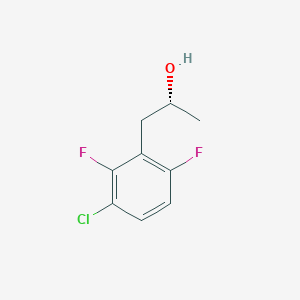

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)

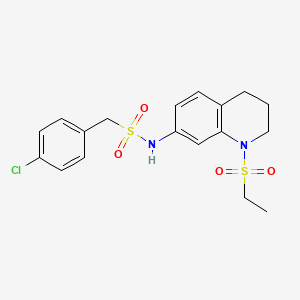

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)